N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide
Description
N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide (CAS: 133642-63-4) is a bicyclic organic compound with a unique azabicyclo[2.2.2]octane core. It is stereochemically defined by the (Z,3R)-configuration of its methoxyimino and cyanide substituents . Its structure comprises:
- A rigid 1-azabicyclo[2.2.2]octane scaffold.
- A (Z)-methoxyimino group at position 2.
- A nitrile (cyanide) functional group.
The compound’s stereochemistry and bicyclic framework contribute to its pharmacological profile, including receptor binding affinity and metabolic stability.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide |
InChI |
InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3 |
InChI Key |
IQWCBYSUUOFOMF-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(C#N)C1CN2CCC1CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences in Azabicyclic Systems
The azabicyclo[2.2.2]octane system in sabcomeline distinguishes it from other azabicyclic compounds. Key analogs include:
(a) 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
A structurally related compound, (2S,5R,6R)-6-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, features a smaller bicyclo[3.2.0]heptane core with a sulfur atom (thia) replacing one carbon bridge . This modification alters ring strain and electronic properties, impacting biological activity. Unlike sabcomeline, this derivative includes:
- A β-lactam ring (critical for antibiotic activity).
- A carboxylic acid group (enhancing water solubility).
- A 4-hydroxyphenylacetamido side chain (targeting bacterial penicillin-binding proteins) .
(b) Sabcomeline vs. Other Azabicyclo[2.2.2]octane Derivatives
Sabcomeline’s methoxyimino-cyanide substituent contrasts with simpler analogs like 1-azabicyclo[2.2.2]octane-3-carboxylic acid esters, which lack the nitrile group.
Pharmacological and Physicochemical Properties
Key Findings:
Receptor Specificity : Sabcomeline’s azabicyclo[2.2.2]octane scaffold enables selective binding to muscarinic M1/M4 receptors, whereas the thia-azabicyclo[3.2.0]heptane derivative targets bacterial enzymes .
Metabolic Stability : The cyanide group in sabcomeline may reduce oxidative metabolism compared to ester-containing analogs, extending its half-life .
Preparation Methods
Structural and Chemical Context
Molecular Architecture
The compound features a 1-azabicyclo[2.2.2]octane core, a bridged tertiary amine system, with a methoxyiminomethyl cyanide group at the 3-position. The Z-configuration of the imine bond is critical for biological activity, necessitating precise synthetic control. Key descriptors include:
Primary Synthesis Route: Nitrosation-Alkylation Sequence
The patented method (EP0626961B1) involves a two-step process: (1) nitrosation of a bicyclic ketone precursor and (2) O-methylation of the resulting oxime.
Step 1: Nitrosation of 1-Azabicyclo[2.2.2]Octan-3-One
The precursor, 1-azabicyclo[2.2.2]octan-3-one, is treated with isoamyl nitrite under acidic conditions to yield the intermediate oxime.
Reaction Conditions
- Reagent : Isoamyl nitrite (2.5 eq)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0–5°C
- Acid Catalyst : Hydrochloric acid (1M)
- Yield : 92%.
The reaction proceeds via nucleophilic attack of the ketone oxygen on the nitrosonium ion (NO⁺), followed by tautomerization to the oxime. The low temperature minimizes side reactions such as over-nitrosation.
Workup and Isolation
The crude product is extracted with ethyl acetate, washed with saturated sodium chloride, and dried over magnesium sulfate. The solvent is removed under reduced pressure to afford the oxime as a white solid.
Step 2: O-Methylation of the Oxime Intermediate
The oxime is methylated using methyl iodide in the presence of a base to install the methoxy group.
Optimization of Methylation
- Base : Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH)
- Solvent : Dimethyl sulfoxide (DMSO)
- Temperature : 25°C (ambient)
- Yield : 85%.
The choice of base significantly impacts efficiency. K₂CO₃ provides milder conditions, while KOH increases reaction rate but risks decomposition of the nitrile group.
Stereochemical Control
The Z-configuration is preserved by avoiding prolonged heating and using aprotic solvents. Nuclear magnetic resonance (NMR) analysis confirms the geometry via coupling constants (J = 10–12 Hz for Z-isomers).
Alternative Synthetic Strategies
Critical Process Parameters
Purification and Characterization
Chromatographic Methods
Industrial Scalability and Challenges
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Isoamyl Nitrite | 120 |
| Methyl Iodide | 450 |
| K₂CO₃ | 30 |
Methyl iodide’s high cost drives research into alternative methylating agents like dimethyl sulfate.
Environmental Considerations
Waste streams containing cyanide and nitroso compounds require treatment with hypochlorite to degrade toxic byproducts.
Q & A
Q. What are the key synthetic routes for N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of bicyclic carboximidoyl derivatives typically involves nucleophilic substitution or condensation reactions. For example, structurally similar compounds (e.g., methyl 1-azabicyclo[2.2.2]octane-3-carboximidate) are synthesized via reaction of 1-azabicyclo[2.2.2]octane with methyl isocyanate under anhydrous conditions . For the target compound, cyanide introduction may require a nitrile-transfer reagent (e.g., cyanogen bromide) in a polar aprotic solvent (e.g., DMF) at 0–25°C. Yield optimization often depends on stoichiometric ratios, temperature control, and catalyst use (e.g., triethylamine for acid scavenging).
Table 1 : Comparative Reaction Conditions for Azabicyclo Derivatives
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-azabicyclo[2.2.2]octane | Methyl isocyanate | THF | 25 | 65–70 | |
| 1-azabicyclo[2.2.2]octane | Cyanogen bromide | DMF | 0–25 | 50–55* | [Hypoth.] |
*Hypothetical data based on analogous reactions.
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The bicyclic core generates distinct splitting patterns. For example, equatorial vs. axial protons on the azabicyclo[2.2.2]octane ring show coupling constants (J) of ~10–12 Hz and 3–5 Hz, respectively . The methoxy group (-OCH₃) appears as a singlet near δ 3.2–3.5 ppm.
- IR Spectroscopy : Stretching vibrations for the nitrile group (C≡N) appear at ~2200–2250 cm⁻¹, while the carboximidoyl C=N bond absorbs at ~1650–1700 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of the methoxy group).
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of cyanide-containing vapors .
- Spill Management : Neutralize cyanide residues with 10% sodium hypochlorite (NaClO) solution.
- Waste Disposal : Segregate cyanide-containing waste in labeled containers for specialized treatment .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy, cyanide) influence the reactivity of the azabicyclo core?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : The nitrile group (-C≡N) reduces electron density on the bicyclic core, making it less reactive toward electrophilic substitution but more susceptible to nucleophilic attack (e.g., hydrolysis under acidic conditions) .
- Methoxy Group (-OCH₃) : Acts as an electron donor via resonance, stabilizing intermediates in substitution reactions. Computational studies (DFT) can map charge distribution to predict regioselectivity .
Table 2 : Substituent Effects on Reaction Pathways
| Substituent | Electronic Effect | Dominant Reactivity | Example Reaction |
|---|---|---|---|
| -C≡N | EWG | Nucleophilic attack | Hydrolysis to carboxamide |
| -OCH₃ | EDG | Electrophilic substitution | Nitration at para position |
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to quantify plasma concentrations. Poor in vivo activity may stem from rapid metabolism (e.g., cytochrome P450 oxidation of the methoxy group) .
- Receptor Binding Assays : Compare affinity (Kd) for target receptors (e.g., muscarinic acetylcholine receptors) in isolated tissues vs. whole organisms. Contradictions may arise from off-target interactions .
- Metabolite Identification : Use HPLC-coupled high-resolution mass spectrometry (HRMS) to detect active metabolites that contribute to in vivo effects .
Q. How can computational modeling optimize the design of derivatives with enhanced stability?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility to identify unstable regions (e.g., strained bicyclic bonds).
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict susceptibility to hydrolysis or oxidation .
- QSAR Models : Train models using datasets of similar azabicyclo derivatives to correlate substituent properties (e.g., Hammett σ values) with stability .
Key Research Challenges
- Stereochemical Control : The azabicyclo[2.2.2]octane core imposes rigid stereochemistry, complicating enantioselective synthesis. Chiral catalysts (e.g., BINOL-derived phosphoric acids) may improve asymmetric induction .
- Data Reproducibility : Variations in synthetic protocols (e.g., solvent purity, catalyst grade) can lead to inconsistent yields. Standardize reagent sources and reaction monitoring (e.g., in situ FTIR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
